
GNE-617
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GNE-617 is a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD). This compound has shown significant potential in reducing NAD levels in various cell lines, making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GNE-617 involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. The key steps include:
Formation of the imidazo[1,2-a]pyridine core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonyl group: The 3,5-difluorophenylsulfonyl group is introduced via a sulfonylation reaction.
Attachment of the benzyl group: The benzyl group is attached through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the benzylimidazo[1,2-a]pyridine with the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of automated reactors, stringent reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
NAMPT-Catalyzed Phosphoribosylation
GNE-617 undergoes NAMPT-dependent phosphoribosylation, forming a phosphoribosyl (pRib) adduct. This reaction involves the transfer of a ribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, facilitated by NAMPT’s catalytic activity .
Key Findings:
-
Reaction Mechanism :
-
Structural Impact :
Mutation | Effect on this compound IC₅₀ | Mechanism |
---|---|---|
G217R | >100-fold increase | Steric hindrance in active site |
S165F | ~10-fold increase | Allosteric helix unwinding |
Metabolic Transformation
This compound is metabolized primarily by cytochrome P450 enzymes, with CYP3A4/5 identified as the major contributors .
Metabolic Pathways:
-
Oxidation : CYP3A4/5-mediated oxidation leads to hydroxylated metabolites.
-
Sulfonation : Phase II metabolism produces sulfated derivatives (observed in hepatocyte assays) .
Species | Primary Metabolites | Enzymes Involved |
---|---|---|
Human | Hydroxylated, sulfated forms | CYP3A4/5, SULTs |
Mouse | Similar to human | CYP3A homologs |
Drug-Drug Interaction Potential
This compound exhibits a low to moderate risk of drug-drug interactions (DDIs) based on Simcyp® simulations :
-
CYP Inhibition :
-
Transporter Interactions :
Resistance Mechanisms
Resistance to this compound arises from mutations in NAMPT or compensatory pathways:
NAMPT Mutations
-
G217R/V/A : Reduce binding via steric clashes in the PRPP-binding pocket .
-
S165F/Y : Induce conformational changes that destabilize this compound binding .
NAPRT1-Dependent Salvage Pathway
-
Co-administration of nicotinic acid (NA) rescues NAD levels in NAPRT1-deficient tumors by bypassing NAMPT inhibition .
Condition | NAD Level | Tumor Growth Inhibition |
---|---|---|
This compound alone | >95% depletion | 57% (Colo-205 xenografts) |
This compound + NA | Partial rescue | Efficacy abolished |
Comparative Reactivity with Analogues
This compound’s phosphoribosylation distinguishes it from structurally related inhibitors :
Compound | pRib Adduct Formation | Cellular Potency (EC₅₀) |
---|---|---|
This compound | Yes | 1.82–5.98 nM |
GNE-643 | Yes (weak binding) | ~10-fold weaker |
GNE-200 | No | >100 nM |
Structural Interactions with NAMPT
Crystallographic studies highlight critical binding motifs :
-
Hydrogen Bonds :
-
Amide carbonyl interacts with Asp219.
-
Fluorine atoms form halogen bonds with His191.
-
-
Hydrophobic Contacts :
-
Difluorobenzenesulfonyl group engages Ile309 and Pro273.
-
NAMPT-GNE-617 Binding
Schematic of this compound (cyan) bound to NAMPT active site (PDB: 4KFO) .
In Vivo Reactivity
In xenograft models, this compound induces metabolic disturbances linked to NAD depletion :
Wissenschaftliche Forschungsanwendungen
Efficacy in Various Cancer Cell Lines
GNE-617 has demonstrated significant antiproliferative activity across multiple cancer cell lines, as summarized in the following table:
Cell Line | IC50 (µM) | Type of Cancer |
---|---|---|
U251 | 1.8 | Glioblastoma |
HT-1080 | 1.5 | Fibrosarcoma |
PC3 | 2.0 | Prostate Cancer |
MiaPaCa2 | 1.0 | Pancreatic Cancer |
HCT116 | 1.3 | Colon Cancer |
These values indicate that this compound is effective at low concentrations, highlighting its potential as a therapeutic agent in oncology .
Preclinical Studies
In preclinical models, this compound has shown promising results:
- Xenograft Models : In studies involving NAPRT1-proficient and NAPRT1-deficient tumor xenografts, this compound exhibited significant tumor growth inhibition, suggesting its efficacy across different genetic backgrounds of tumors .
- Pharmacokinetics : The compound demonstrated favorable pharmacokinetic properties with moderate oral bioavailability (approximately 29% to 65% across species) and low plasma clearance rates in animal models .
Study on Tumor Growth Inhibition
A study conducted on Colo-205 colorectal cancer xenografts revealed that this compound at an oral dose of 15 mg/kg resulted in a 57% inhibition of tumor growth. This study utilized pharmacokinetic modeling to predict human dosing regimens based on animal data .
Investigation of Drug Resistance
Further research has indicated that this compound can overcome resistance mechanisms in certain cancer types. For instance, it was effective against cancer cell lines that typically exhibit resistance to other NAMPT inhibitors due to alterations in NAD+ metabolism .
Safety and Side Effects
While this compound shows promise as an anticancer agent, safety concerns have been raised regarding potential retinal toxicity. Preclinical studies indicated that modifications to the compound could mitigate these risks while maintaining efficacy . Ongoing research aims to optimize the compound's structure to enhance its safety profile without compromising its therapeutic effects.
Wirkmechanismus
GNE-617 exerts its effects by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD biosynthesis pathway. By binding to the active site of NAMPT, this compound prevents the conversion of nicotinamide to nicotinamide mononucleotide, leading to a significant reduction in NAD levels. This depletion of NAD disrupts cellular metabolism and induces cell death, particularly in cancer cells that rely heavily on NAD for survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GNE-618: Another NAMPT inhibitor with similar potency and mechanism of action.
GNE-643: A structurally distinct NAMPT inhibitor with comparable cellular potency.
GNE-875: Another NAMPT inhibitor with different physiochemical properties.
Uniqueness
GNE-617 stands out due to its optimal combination of in vitro metabolic stability, permeability, and protein binding. It has shown potent antiproliferative effects on various cancer cell lines and significant antitumor effects in xenograft models, making it a promising candidate for further development .
Biologische Aktivität
GNE-617 is a novel small-molecule inhibitor targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical in the NAD+ salvage pathway. This compound has been investigated for its potential therapeutic applications in various cancer types, particularly those characterized by deficiencies in the NAPRT1 enzyme, which is involved in NAD+ biosynthesis. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for cancer therapy.
This compound functions by inhibiting NAMPT, leading to a significant reduction in cellular NAD+ levels. This depletion disrupts several cellular processes, including ATP production and cellular signaling pathways, ultimately inducing cell death. The primary mode of cell death associated with this compound treatment has been identified as oncosis-blister cell death (oncosis-BCD) , characterized by plasma membrane swelling and organelle-free blisters, which occurs following severe ATP depletion .
Tumor Models
This compound has demonstrated robust antitumor activity across various xenograft models representing different cancer types. The following table summarizes the effects observed in key studies:
Cancer Type | Xenograft Model | NAD Depletion (%) | Tumor Regression | IC50 (nM) |
---|---|---|---|---|
Colorectal | HCT-116 | >95% | Rapid | 0.54 - 4.69 |
Fibrosarcoma | HT-1080 | >95% | Rapid | 0.54 - 4.69 |
Prostate | PC3 | >95% | Rapid | 0.54 - 4.69 |
Pancreatic | MiaPaCa-2 | >95% | Rapid | 0.54 - 4.69 |
Small Cell Lung Cancer | Lu-139 | Significant | Synergistic with NFD | Not Specified |
The studies indicate that this compound effectively reduces NAD levels by over 95% within a short time frame (25-39 hours), leading to substantial tumor regression in various cancer models .
Combination Therapies
Research has also explored the synergistic effects of this compound when combined with dietary modifications or other treatments. For instance, combining this compound with a niacin-free diet (NFD) significantly enhanced its anti-tumor efficacy compared to standard diets, demonstrating a marked decrease in tumor growth across multiple xenograft models . Furthermore, co-administration of nicotinic acid (NA) has been shown to rescue some tumor growth in NAPRT1-deficient models, indicating that while this compound effectively depletes NAD+, the presence of NA can modulate its effects depending on the tumor's metabolic state .
Case Studies and Clinical Implications
Several case studies have highlighted the potential of this compound as a therapeutic agent:
- Colorectal Cancer : In a study involving HCT-116 xenografts, this compound led to rapid tumor regression and significant NAD depletion, suggesting its potential as a treatment option for patients with colorectal cancer exhibiting NAPRT1 deficiency .
- Prostate Cancer : Preclinical trials with PC3 cells demonstrated that this compound could effectively inhibit tumor growth and induce cell death through oncosis-BCD mechanisms, reinforcing its role as a promising candidate for prostate cancer therapy .
- Combination with Nicotinic Acid : In patient-derived xenografts, the addition of NA was found to partially restore NAD levels and promote tumor growth despite this compound treatment, underscoring the complexity of metabolic pathways in cancer therapy .
Eigenschaften
IUPAC Name |
N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15/h1-11,13H,12H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDVXQQZLHVEQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.